Aripiprazole monohydrate is a pharmaceutical compound primarily used as an antipsychotic agent. It is chemically defined as 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydrocarbostyril, existing in a monohydrate form which is the most stable crystalline structure in aqueous environments. This compound is classified under atypical antipsychotics and is commonly prescribed for conditions such as schizophrenia, bipolar disorder, and as an adjunct treatment for major depressive disorder.
The synthesis of aripiprazole monohydrate involves several steps, typically starting from a series of chemical reactions that yield the active pharmaceutical ingredient. Optimization studies have indicated that the synthesis can be improved through various parameters including reaction time, temperature, and the molar ratios of reactants. A notable method includes the use of a solution enhanced dispersion by supercritical fluid to produce crystalline forms with controlled particle sizes ranging from 2 to 25 micrometers .
The synthesis typically employs reagents such as 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone and 1-(2,3-dichlorophenyl)piperazine hydrochloride in the presence of sodium carbonate and ethanol. Reaction conditions are optimized using statistical methods to maximize yield (up to 99%) and purity . The process also includes recrystallization to obtain the monohydrate form, which is crucial for its pharmaceutical application.
Aripiprazole monohydrate has a complex molecular structure characterized by multiple functional groups including a piperazine ring and a butoxy side chain. The chemical formula is C23H27Cl2N3O2·H2O, indicating it contains one molecule of water per molecule of aripiprazole.
The structural integrity of aripiprazole monohydrate has been confirmed through various analytical techniques such as elemental analysis, nuclear magnetic resonance spectroscopy, and X-ray diffraction . The absence of asymmetric centers in its structure means it does not exhibit optical activity.
Aripiprazole can undergo various chemical reactions typical for organic compounds, including hydrolysis, oxidation, and reduction. The stability of its monohydrate form is significant in preventing degradation during storage and handling.
The recrystallization process utilized for purifying aripiprazole involves dissolving the compound in a suitable solvent followed by controlled cooling or evaporation to facilitate crystal formation. Differential scanning calorimetry has shown that thermal transitions occur without decomposition of the compound .
Aripiprazole functions primarily as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors while acting as an antagonist at serotonin 5-HT2A receptors. This unique mechanism helps balance neurotransmitter levels in the brain, which is beneficial in treating psychotic disorders.
Upon administration, aripiprazole modulates dopaminergic and serotonergic activity, leading to an improvement in symptoms associated with schizophrenia and mood disorders. Its pharmacokinetic profile allows for once-monthly dosing when formulated as a long-acting injectable preparation .
Aripiprazole monohydrate appears as white to off-white crystalline powder. It is practically insoluble in water but shows increased solubility at lower pH levels. It is freely soluble in organic solvents like benzyl alcohol and tetrahydrofuran.
The compound exhibits stability under standard storage conditions but requires careful handling due to its low aqueous solubility. Thermal analysis indicates that it maintains structural integrity up to specific temperatures before undergoing phase changes .
Aripiprazole monohydrate is primarily used in psychiatric medicine for treating schizophrenia and bipolar disorder. It has also been investigated for use in combination therapies for major depressive disorder. Additionally, ongoing research explores its potential applications in other neuropsychiatric conditions due to its unique pharmacological profile.
Supercritical carbon dioxide (SC-CO₂) serves as a green processing medium for aripiprazole monohydrate particle engineering due to its tunable solvent properties, moderate critical parameters (31.1°C, 7.38 MPa), and environmental safety [2] [7]. In Solution-Enhanced Dispersion by Supercritical Fluids (SEDS), SC-CO₂ acts as an antisolvent that rapidly expands drug solutions, inducing nucleation and crystallization of monohydrate particles. The solubility of aripiprazole in SC-CO₂ is critical for process design, ranging from 1.830 × 10⁻⁶ to 1.036 × 10⁻⁵ mole fraction across temperatures of 308–338 K and pressures of 12–30 MPa [2] [7]. Higher pressures increase SC-CO₂ density and solvation capacity, while elevated temperatures enhance vaporization kinetics but reduce density. Semi-empirical models like Chrastil (R² = 0.994) and Jouyban (R² = 0.993) accurately correlate these solubility dynamics, enabling precise control over supersaturation rates during antisolvent precipitation [7]. The enthalpy of solvation (ΔHₛₒₗ) for aripiprazole in SC-CO₂ ranges from -15.2 to -23.5 kJ·mol⁻¹, confirming the exothermic nature of hydrate stabilization in this system [2].
Table 1: Solubility of Aripiprazole in SC-CO₂ Under Varied Conditions
Pressure (MPa) | 308 K (mole fraction) | 318 K (mole fraction) | 328 K (mole fraction) | 338 K (mole fraction) |
---|---|---|---|---|
12 | 1.83 × 10⁻⁶ | 2.15 × 10⁻⁶ | 3.40 × 10⁻⁶ | 4.22 × 10⁻⁶ |
18 | 3.77 × 10⁻⁶ | 4.80 × 10⁻⁶ | 5.95 × 10⁻⁶ | 6.88 × 10⁻⁶ |
24 | 6.21 × 10⁻⁶ | 7.03 × 10⁻⁶ | 8.14 × 10⁻⁶ | 9.01 × 10⁻⁶ |
30 | 8.95 × 10⁻⁶ | 9.42 × 10⁻⁶ | 9.88 × 10⁻⁶ | 10.36 × 10⁻⁶ |
Source: Experimental data from Scientific Reports (2023) [2] [7]
Butanol-water cosolvent systems are engineered to balance aripiprazole solubility and monohydrate crystallization kinetics. n-Butanol enhances drug dissolution due to its intermediate polarity (log P = 0.88), while water induces hydrate formation via hydrogen bonding [1] [3]. Patent US7507823B2 details a SEDS process where a 9:1 v/v butanol-water mixture is injected with SC-CO₂ into a precipitation chamber at 15–20 MPa and 40–50°C [1]. This formulation achieves:
Deviations from the optimal ratio cause phase instability: excess butanol promotes anhydrate forms, while high water content (>20%) triggers irregular agglomeration. Post-processing, the monohydrate crystals exhibit characteristic powder X-ray diffraction (PXRD) peaks at 8.9°, 17.2°, and 22.5° 2θ and an endothermic dehydration transition at ~100°C in differential scanning calorimetry (DSC) [1].
Aripiprazole’s tendency toward polymorphism (Forms I, II, III, hydrates) necessitates strict solvent control during crystallization. Protic solvents with hydrogen-bonding capacity stabilize the monohydrate by integrating water molecules into the crystal lattice. Key solvent parameters include:
Industrial processes (e.g., WO2012077134A1) use ethanol-water (7:3 v/v) or acetone-water (8:2 v/v) for recrystallization, yielding >99% phase-pure monohydrate [4]. Aliphatic hydrocarbons like n-heptane (δ = 15.3 MPa¹/²) induce metastable anhydrates, while aprotic solvents (e.g., acetonitrile) form unstable solvates. Post-crystallization, solvents are removed by azeotropic distillation with toluene to prevent hydrate dehydration.
Drying methodologies critically determine hydrate stability:
Jet pulverization of lyophilized monohydrate produces micronized particles (D₅₀ = 2.9 μm) with retained crystallinity, whereas wet milling induces form conversion to anhydrate due to local temperature spikes [5].
Table 2: Crystal Form Stability Under Different Drying Techniques
Technique | Residual Solvent (%) | Monohydrate Content (%) | Primary Particle Morphology |
---|---|---|---|
Lyophilization | <0.1 | >99.5 | Porous, rhombic plates |
Vacuum Drying (25°C) | 0.8 | 92.1 | Agglomerated needles |
Tray Drying (40°C) | 0.3 | 68.4 | Fractured irregulars |
Source: Adapted from Guo et al. (2021) [5]
The patent landscape for aripiprazole monohydrate manufacturing reveals two dominant strategies:1. Supercritical Antisolvent (SAS) Processes: Exemplified by US7507823B2, this approach uses SC-CO₂ to precipitate monohydrate directly from butanol-water solutions. Advantages include:- Single-step crystallization and solvent removal- No grinding-induced amorphization- Particle size tunability via nozzle design [1] [3]
Table 3: Patent Comparison for Aripiprazole Monohydrate Production
Patent | Technique | Solvent System | Key Claim | Particle Metrics |
---|---|---|---|---|
US7507823B2 | SEDS with SC-CO₂ | Butanol-water (9:1) | "Crystalline monohydrate with D₉₀ < 10 μm" | Span: 1.5–2.0 |
WO2012077134A1 | Slurry conversion | Ethanol-water (7:3) | "Stable hydrate with water content 3.5–4.0%" | Mean size: 20–50 μm |
US7129260B2* | Antisolvent addition | Acetone-water (8:2) | "Non-hygroscopic monohydrate crystals" | Bulk density: 0.35 g/cm³ |
*Included for broader context; excluded from primary analysis per user guidelines.
SAS-based patents claim superior control over particle size distribution, while solution crystallization patents emphasize operational simplicity and lower capital costs. All granted processes specify strict water activity (a_w) control (0.7–0.9) during crystallization to ensure stoichiometric hydrate formation [1] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7